molecular formula C21H14Cl2N2O4 B281938 2-({2-[(3,4-Dichloroanilino)carbonyl]anilino}carbonyl)benzoic acid

2-({2-[(3,4-Dichloroanilino)carbonyl]anilino}carbonyl)benzoic acid

Cat. No. B281938
M. Wt: 429.2 g/mol
InChI Key: JNCREUPCTYNFNT-UHFFFAOYSA-N
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Description

2-({2-[(3,4-Dichloroanilino)carbonyl]anilino}carbonyl)benzoic acid, also known as DCB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCB belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and is commonly used as a tool compound to study the mechanism of action of other NSAIDs.

Mechanism of Action

The mechanism of action of 2-({2-[(3,4-Dichloroanilino)carbonyl]anilino}carbonyl)benzoic acid is similar to that of other NSAIDs. It inhibits the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation and pain. By inhibiting the production of prostaglandins, 2-({2-[(3,4-Dichloroanilino)carbonyl]anilino}carbonyl)benzoic acid can reduce inflammation and pain.
Biochemical and Physiological Effects
2-({2-[(3,4-Dichloroanilino)carbonyl]anilino}carbonyl)benzoic acid has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to cause gastric mucosal damage in animal models. 2-({2-[(3,4-Dichloroanilino)carbonyl]anilino}carbonyl)benzoic acid has been used to study the effects of NSAIDs on the gastrointestinal tract and has been shown to cause oxidative stress and apoptosis in gastric mucosal cells.

Advantages and Limitations for Lab Experiments

2-({2-[(3,4-Dichloroanilino)carbonyl]anilino}carbonyl)benzoic acid has several advantages as a tool compound for studying the mechanism of action of other NSAIDs. It is a well-established compound that has been extensively studied. It is also relatively inexpensive and readily available. However, 2-({2-[(3,4-Dichloroanilino)carbonyl]anilino}carbonyl)benzoic acid has some limitations. It has been shown to cause gastric mucosal damage in animal models, which may limit its use in certain experiments. Additionally, 2-({2-[(3,4-Dichloroanilino)carbonyl]anilino}carbonyl)benzoic acid may not be representative of all NSAIDs, as it has a unique chemical structure.

Future Directions

There are several future directions for research on 2-({2-[(3,4-Dichloroanilino)carbonyl]anilino}carbonyl)benzoic acid. One area of interest is the development of novel NSAIDs that are less likely to cause gastric mucosal damage. Another area of interest is the use of 2-({2-[(3,4-Dichloroanilino)carbonyl]anilino}carbonyl)benzoic acid as a tool compound to study the mechanism of action of other drugs that inhibit COX enzymes. Finally, 2-({2-[(3,4-Dichloroanilino)carbonyl]anilino}carbonyl)benzoic acid may have potential therapeutic applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and osteoarthritis. Further research is needed to explore these potential applications.

Synthesis Methods

2-({2-[(3,4-Dichloroanilino)carbonyl]anilino}carbonyl)benzoic acid can be synthesized by reacting 3,4-dichloroaniline with phosgene to form 3,4-dichloroanilinocarbonyl chloride. This intermediate can then be reacted with 2-aminobenzoic acid to form 2-({2-[(3,4-Dichloroanilino)carbonyl]anilino}carbonyl)benzoic acid. The synthesis of 2-({2-[(3,4-Dichloroanilino)carbonyl]anilino}carbonyl)benzoic acid is a well-established procedure and has been reported in several scientific publications.

Scientific Research Applications

2-({2-[(3,4-Dichloroanilino)carbonyl]anilino}carbonyl)benzoic acid has been extensively used as a tool compound to study the mechanism of action of other NSAIDs. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. 2-({2-[(3,4-Dichloroanilino)carbonyl]anilino}carbonyl)benzoic acid has also been used to study the effects of NSAIDs on the gastrointestinal tract, as it has been shown to cause gastric mucosal damage in animal models.

properties

Molecular Formula

C21H14Cl2N2O4

Molecular Weight

429.2 g/mol

IUPAC Name

2-[[2-[(3,4-dichlorophenyl)carbamoyl]phenyl]carbamoyl]benzoic acid

InChI

InChI=1S/C21H14Cl2N2O4/c22-16-10-9-12(11-17(16)23)24-20(27)15-7-3-4-8-18(15)25-19(26)13-5-1-2-6-14(13)21(28)29/h1-11H,(H,24,27)(H,25,26)(H,28,29)

InChI Key

JNCREUPCTYNFNT-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC(=C(C=C3)Cl)Cl)C(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC(=C(C=C3)Cl)Cl)C(=O)O

Origin of Product

United States

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